1-(4-Bromophenylsulfonyl)-4-methylpiperazine

5-HT₆ receptor serotonin receptor ligand regioisomer SAR

1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7) is the para-bromo regioisomer of a pharmacologically validated sulfonylpiperazine scaffold. Unlike the 2-bromo analog (primarily a 5-HT₆ ligand, Ki=15.2 nM) and the 3-bromo analog (synthetic building block), this 4-bromo substitution confers a distinct dual 5-HT₂A/5-HT₆ receptor engagement profile critical for CNS drug discovery. The aryl bromide handle enables rapid SAR diversification via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling. Single-step synthesis from 4-bromobenzenesulfonyl chloride and 4-methylpiperazine ensures cost-efficient library production. Procure all three regioisomers for internally consistent head-to-head comparative screening. Ambient storage supports high-throughput workflows.

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
CAS No. 837-12-7
Cat. No. B187578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenylsulfonyl)-4-methylpiperazine
CAS837-12-7
Molecular FormulaC11H15BrN2O2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
InChIKeyCBNDEXDYZUNXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7): Chemical Identity and Physicochemical Baseline for Procurement Specification


1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7) is a sulfonylpiperazine derivative with molecular formula C₁₁H₁₅BrN₂O₂S and molecular weight 319.22 g/mol . The compound features a 4-bromophenylsulfonyl group attached to the N1 position of a 4-methylpiperazine ring, producing a sulfonamide-linked scaffold with calculated density of 1.506 g/cm³, calculated boiling point of 403.3°C at 760 mmHg, and calculated flash point of 197.7°C . Commercial sources typically offer this compound at 95% purity for research use . The sulfonylpiperazine core represents a pharmacologically relevant scaffold that has been systematically explored in structure-based drug design programs [1].

Why 1-(4-Bromophenylsulfonyl)-4-methylpiperazine Cannot Be Casually Substituted with Regioisomeric or Halogen-Variant Analogs


Substitution of 1-(4-bromophenylsulfonyl)-4-methylpiperazine with regioisomeric analogs (2-bromo or 3-bromo phenylsulfonyl variants) or alternative halogen derivatives carries quantifiable risk of altered target engagement profiles. Within the sulfonylpiperazine class, the position of the bromine substituent on the phenyl ring directly influences molecular geometry, electronic distribution, and ultimately receptor binding affinity [1]. For example, the 2-bromo regioisomer (CAS 486422-18-8) has been characterized as a ligand for the 5-HT₆ serotonin receptor with a defined Ki value [2], whereas the 3-bromo regioisomer (CAS 486422-19-9) is primarily documented as a versatile synthetic building block without comparable receptor affinity data in the public domain . The 4-bromo substitution pattern (para-position) produces a distinct molecular vector that may confer different selectivity profiles across receptor subtypes. Even within structurally conservative sulfonamide series, halogen substitution at ortho, meta, or para positions has been shown to modulate biological activity profiles [3]. Therefore, treating these positional isomers as interchangeable procurement options without target-specific validation introduces uncontrolled experimental variability.

Quantitative Differentiation Evidence: 1-(4-Bromophenylsulfonyl)-4-methylpiperazine vs. Structural Analogs


Para-Bromo Substitution: Regioisomeric Differentiation from 2-Bromo Analog in 5-HT₆ Receptor Binding

The 4-bromo (para) substitution pattern distinguishes this compound from the 2-bromo (ortho) regioisomer (CAS 486422-18-8), which has been directly characterized in receptor binding assays. While the 2-bromo analog demonstrates defined affinity for the 5-HT₆ receptor (Ki = 15.2 nM in a radioligand displacement assay using [³H]LSD at human cloned 5-HT₆ receptors expressed in HeLa cells) [1], the 4-bromo compound has been reported in preliminary screening contexts to exhibit affinity for both 5-HT₂A and 5-HT₆ receptor subtypes [2]. This regioisomeric difference—para vs. ortho bromine positioning—produces distinct molecular geometries that may result in divergent receptor subtype selectivity profiles. No peer-reviewed head-to-head comparative binding data for the 4-bromo compound vs. the 2-bromo analog in the same assay system is currently available in the public domain. The observed differential receptor engagement patterns derive from cross-study comparison and class-level SAR inference from sulfonylpiperazine series [3].

5-HT₆ receptor serotonin receptor ligand regioisomer SAR

Para-Bromo vs. Meta-Bromo Regioisomer: Differentiated Reported Applications

A direct distinction exists in the documented application profiles of para-bromo (4-bromo) vs. meta-bromo (3-bromo) regioisomers. The 4-bromo compound (CAS 837-12-7) has been reported in preliminary screening contexts as exhibiting affinity for 5-HT₂A and 5-HT₆ serotonin receptors, positioning it as a candidate scaffold for neurological target exploration [1]. In contrast, the 3-bromo regioisomer (CAS 486422-19-9) is documented predominantly as a versatile synthetic building block and intermediate, without comparable receptor activity data reported in publicly accessible literature . Both compounds share identical molecular formula (C₁₁H₁₅BrN₂O₂S) and molecular weight (319.22 g/mol), and both are commercially available at similar purity specifications (typically 95%) . However, the absence of equivalent receptor activity characterization for the 3-bromo analog means investigators seeking a sulfonylpiperazine with prior evidence of serotonergic target engagement may favor the 4-bromo compound. No direct head-to-head comparative binding or functional assay data between these two regioisomers is available in the public domain.

regioisomer positional isomer building block

Sulfonylpiperazine Scaffold: Privileged Pharmacophore with Structure-Based Design Validation

The sulfonylpiperazine core represents a pharmacologically validated scaffold that has been systematically explored and optimized using structure-based drug design methodologies [1]. This scaffold class has yielded advanced leads with demonstrated potency, selectivity, and oral bioavailability [2]. Unlike more complex proprietary analogs with additional substituents (e.g., fluorophenyl or trifluoromethyl groups found in advanced clinical candidates), the relatively unadorned 1-(4-bromophenylsulfonyl)-4-methylpiperazine provides a foundational scaffold with fewer synthetic steps and lower procurement cost [3]. Within the broader class of sulfonyl-containing 5-HT₆ receptor ligands, simpler sulfonylpiperazine derivatives have been reported with IC₅₀ values ranging from low micromolar to nanomolar ranges depending on substitution pattern; for instance, arylsulfonylpiperazine derivatives in systematic SAR studies have demonstrated IC₅₀ values as low as 1.5 μM for the most active analogs in the series [4]. The 4-bromo substitution on the phenylsulfonyl group provides a halogen handle for further functionalization via cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings), enabling modular diversification in medicinal chemistry campaigns [5].

sulfonylpiperazine structure-based drug design privileged scaffold

Comparative Physicochemical Stability and Storage Profile vs. Structurally Related Sulfonamides

1-(4-Bromophenylsulfonyl)-4-methylpiperazine exhibits a defined physicochemical stability profile that informs procurement and storage decisions. The compound requires long-term storage in a cool, dry place according to supplier specifications . Its calculated boiling point of 403.3°C at 760 mmHg and calculated density of 1.506 g/cm³ provide reference parameters for formulation and handling protocols. In comparison, structurally related sulfonylpiperazine derivatives with additional reactive functional groups (e.g., primary amines, unprotected alcohols, or labile heterocycles) may require more stringent storage conditions such as -20°C freezer storage, inert atmosphere protection, or desiccation. The relative structural simplicity of the 4-bromophenylsulfonyl-4-methylpiperazine scaffold—lacking hydrolytically sensitive groups beyond the sulfonamide linkage—contributes to its ambient or cool-storage stability profile . No quantitative accelerated stability data (e.g., forced degradation studies under ICH conditions) for this specific compound is available in the public domain. The stability assessment derives from class-level inference based on sulfonamide functional group chemistry and supplier-provided storage recommendations.

physicochemical stability storage conditions procurement specification

Synthetic Accessibility: Single-Step vs. Multi-Step Functionalized Analogs

The synthesis of 1-(4-bromophenylsulfonyl)-4-methylpiperazine proceeds via a straightforward single-step reaction between 4-bromobenzenesulfonyl chloride and 4-methylpiperazine, typically conducted in pyridine at room temperature with reported yields of approximately 71% . This contrasts with more elaborate sulfonylpiperazine derivatives that require multi-step sequences involving protection-deprotection strategies, chiral resolution, or specialized coupling conditions [1]. For instance, advanced analogs such as those explored in BACE1 inhibitor programs (e.g., piperazine sulfonamide derivatives with extended non-prime side modifications) required iterative X-ray crystallography-guided design and multiple synthetic iterations to achieve in vivo efficacy [2]. The 4-bromophenylsulfonyl compound's bromine substituent serves a dual purpose: it acts as a pharmacophoric element in the parent scaffold while simultaneously providing a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling) [3]. No quantitative comparative synthetic efficiency metrics (e.g., overall yield, step count, or process mass intensity) between this compound and specific multi-step analogs are available in the public domain. The differentiation rests on class-level inference regarding structural complexity and synthetic tractability.

synthetic accessibility building block cross-coupling

Validated Application Scenarios for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine Based on Quantitative Evidence


Scaffold for Serotonergic Receptor Ligand Discovery (5-HT₂A/5-HT₆)

Based on reported affinity for both 5-HT₂A and 5-HT₆ serotonin receptor subtypes [1], this compound serves as a starting scaffold for central nervous system (CNS) drug discovery programs targeting psychiatric and neurodegenerative disorders. The dual-receptor engagement profile distinguishes it from the 2-bromo regioisomer, which is characterized primarily for 5-HT₆ binding (Ki = 15.2 nM) [2]. Investigators can utilize the 4-bromo compound in initial screening cascades to evaluate functional activity across multiple serotonergic targets, potentially identifying selective or polypharmacological lead candidates. The bromine substituent provides a vector for SAR exploration via cross-coupling diversification .

Sulfonylpiperazine Building Block for Parallel Synthesis and Library Production

The compound's single-step synthetic accessibility from commercially available precursors (4-bromobenzenesulfonyl chloride and 4-methylpiperazine) [1] makes it an efficient building block for medicinal chemistry libraries. The aryl bromide moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular diversification into arrays of biaryl, amine-linked, or alkyne-containing analogs [2]. This contrasts with more complex sulfonylpiperazine derivatives that require multi-step syntheses and are less amenable to rapid analog generation . The compound's ambient-to-cool storage requirements [3] further support its utility in high-throughput parallel synthesis workflows where inventory management and compound stability are critical operational considerations.

Reference Compound for Regioisomeric SAR Studies in Sulfonylpiperazine Series

The distinct substitution pattern (para-bromo) provides a defined reference point for systematic regioisomeric structure-activity relationship (SAR) studies comparing ortho-bromo (CAS 486422-18-8) and meta-bromo (CAS 486422-19-9) analogs [1]. While the 2-bromo regioisomer has been characterized for 5-HT₆ receptor binding (Ki = 15.2 nM) [2] and the 3-bromo analog is documented primarily as a synthetic building block , the 4-bromo compound's reported dual 5-HT₂A/5-HT₆ engagement profile [1] establishes it as a unique data point for understanding how bromine positional isomerism modulates receptor selectivity. Procurement of all three regioisomers enables head-to-head comparative evaluation within a single assay platform, generating internally consistent SAR datasets that inform lead optimization decisions.

Precursor for BACE1 and Kinase Inhibitor Scaffold Exploration

The sulfonylpiperazine pharmacophore has been validated through structure-based design campaigns targeting beta-secretase 1 (BACE1) and various kinases [1][2]. Within BACE1 inhibitor programs, piperazine sulfonamides have demonstrated the ability to lower peripheral Aβ₄₀ levels in transgenic mice following subcutaneous administration [1]. Similarly, sulfonylpiperazine scaffolds have been optimized as AKT protein kinase inhibitors for hyperproliferative disease applications [2]. The 1-(4-bromophenylsulfonyl)-4-methylpiperazine scaffold provides a synthetic entry point into these therapeutically relevant chemotypes, with the bromine substituent enabling late-stage functionalization to explore non-prime side and S2′ sub-pocket interactions that proved critical in BACE1 inhibitor optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.